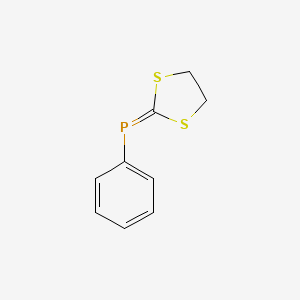
3,5-Dihydroxy-4-oxopentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-4-oxopentanal is an organic compound that belongs to the class of aldehydes. It contains both hydroxyl and carbonyl functional groups, making it a versatile molecule in organic synthesis. The presence of these functional groups allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxypentan-2-one using Swern oxidation. This method typically employs reagents such as oxalyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The choice of reagents and conditions can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-4-oxopentanal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used for ether formation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-4-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving aldehydes and alcohols.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-4-oxopentanal involves its ability to participate in nucleophilic addition reactions due to the presence of the carbonyl group. The hydroxyl groups can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These properties make it a valuable intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-oxopentanal: Similar structure but with one less hydroxyl group.
4-Oxopentanal: Lacks the hydroxyl groups present in 3,5-Dihydroxy-4-oxopentanal.
5-Hydroxypentan-2-one: Precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carbonyl groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
88499-42-7 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
3,5-dihydroxy-4-oxopentanal |
InChI |
InChI=1S/C5H8O4/c6-2-1-4(8)5(9)3-7/h2,4,7-8H,1,3H2 |
InChI-Schlüssel |
ABHWXAPFZLYHJU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)C(C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


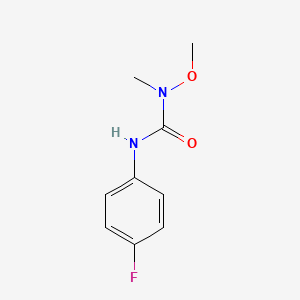
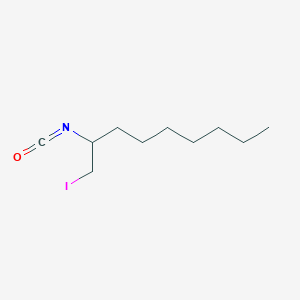
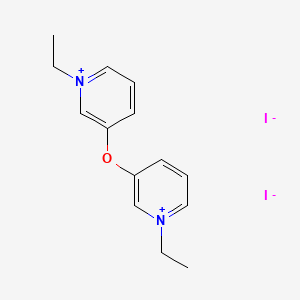
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
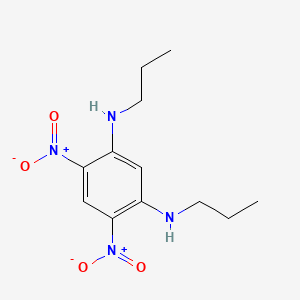
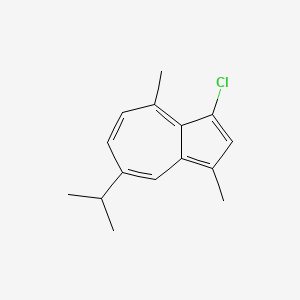
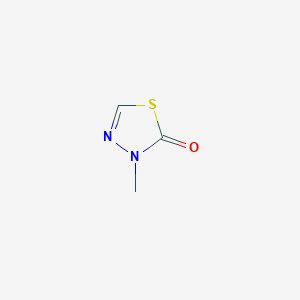
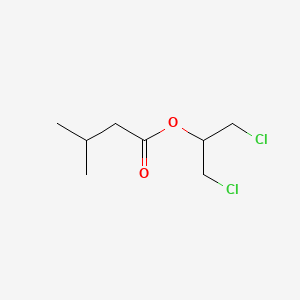
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)
![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
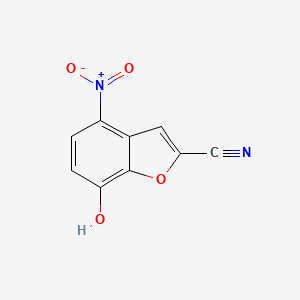
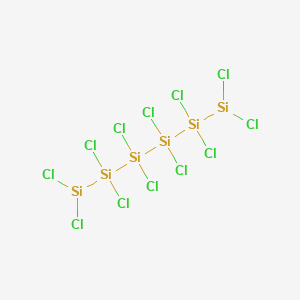
![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
